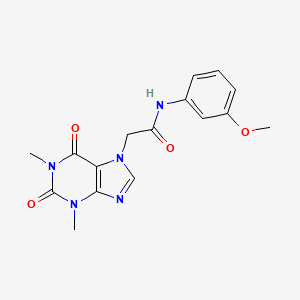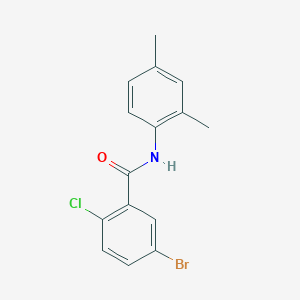
N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BFM-427, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BFM-427 is a type of glycine transporter 1 (GlyT1) inhibitor that has been shown to have promising effects in treating various neurological disorders. In
作用机制
N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide increases the levels of glycine in the synaptic cleft, which leads to increased activation of NMDA receptors. This increased activation of NMDA receptors has been shown to have beneficial effects in treating various neurological disorders.
Biochemical and Physiological Effects:
N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in preclinical studies. One study showed that N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide increased the levels of glycine in the brain and improved cognitive function in a mouse model of schizophrenia. Another study showed that N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide improved memory and learning in a mouse model of Alzheimer's disease. N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have antidepressant effects in several animal models.
实验室实验的优点和局限性
One of the advantages of using N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its specificity for GlyT1. This specificity allows researchers to study the effects of GlyT1 inhibition on various neurological disorders without affecting other neurotransmitter systems. However, one of the limitations of using N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research of N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One direction is to continue studying its potential therapeutic applications in treating various neurological disorders. Another direction is to develop more efficient synthesis methods to improve the yield and purity of N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. Additionally, researchers could explore the effects of combining N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide with other drugs to enhance its therapeutic effects. Finally, more studies are needed to fully understand the long-term effects of N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide on the brain and its potential side effects.
合成方法
The synthesis of N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves a multistep process that includes several chemical reactions. The first step involves the reaction of 2-fluorobenzylamine with methylsulfonyl chloride to form N-(2-fluorobenzyl)-N-methylsulfonylamine. This intermediate is then reacted with benzyl isocyanate to form N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. GlyT1 inhibitors like N~1~-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide work by increasing the levels of glycine in the brain, which is an important neurotransmitter that plays a key role in regulating the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in various cognitive and behavioral processes, and their dysfunction has been implicated in many neurological disorders.
属性
IUPAC Name |
N-benzyl-2-(2-fluoro-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-23(21,22)19(15-10-6-5-9-14(15)17)12-16(20)18-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGYERVZVOBQGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CC=C1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-2-methoxybenzamide](/img/structure/B5707059.png)

![1-[(4-bromo-2-chlorophenoxy)acetyl]piperidine](/img/structure/B5707087.png)
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5707100.png)

![4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)
